

Application Notes and Protocols for Geochemical Analysis of Schorl

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Compound of Interest

Compound Name: Schorl tourmaline

CAS No.: 12424-45-2

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Introduction

Schorl, a sodium-iron rich species of the tourmaline group, is a complex borosilicate mineral. Its geochemical analysis provides valuable insights into the petrogenesis of its host rock and the physicochemical conditions of its formation. Accurate and precise analysis, however, is critically dependent on meticulous sample preparation. This document provides detailed application notes and protocols for the preparation of schorl samples for various geochemical analysis techniques, including X-ray Fluorescence (XRF), Electron Probe Microanalysis (EPMA), Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), and solution-based Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy following acid digestion.

Initial Sample Processing: From Rock to Powder

The initial stage for most analytical techniques involves reducing the raw schorl-bearing rock sample to a homogeneous powder. This is crucial to minimize sampling bias and ensure representative analysis.

Protocol 1: Crushing, Grinding, and Pulverization

- **Jaw Crushing:** Begin by breaking down the rock sample into smaller fragments (typically <1 cm) using a jaw crusher. To prevent cross-contamination, especially when analyzing for trace elements, ensure the crusher plates are thoroughly cleaned between samples, ideally with barren quartz.
- **Grinding:** Further reduce the particle size of the crushed sample using a disc mill or a ring and puck mill.[1] Grinding times will vary depending on the sample hardness, but a typical duration is 30-60 seconds.[1] Tungsten carbide mills are effective but can introduce cobalt contamination.[1] For high-purity applications, agate or zirconia mills are recommended.
- **Pulverization:** The final step is to create a fine, homogeneous powder (typically to a mesh size of 200-230) using a pulverizer.[2] This increases the surface area, which is critical for complete dissolution during acid digestion or fusion.[2]
- **Homogenization:** After pulverization, the sample powder must be thoroughly homogenized. This can be achieved by rolling the sample on a clean sheet of paper or by using a mechanical mixer.

Sample Preparation for X-Ray Fluorescence (XRF) Analysis

XRF is a common technique for determining the major and trace element composition of geological materials. Sample preparation for XRF can involve either pressed powder pellets or fused glass beads.

Pressed Powder Pellets

This method is often used for trace element analysis.

Protocol 2: Pressed Powder Pellet Preparation

- **Drying:** Dry the finely pulverized sample powder overnight in an oven at 110°C to remove any adsorbed water.[3]

- **Mixing with Binder:** Weigh approximately 10 g of the dried powder and mix it with a binding agent, such as a 10% solution of Elvacite in acetone.[3] The binder helps to create a durable pellet.
- **Pressing:** Place the mixture into a pelletizing die and press it under high pressure (typically 10-20 tons) using a hydraulic press to form a solid, flat pellet.
- **Analysis:** The resulting pellet can be directly analyzed in the XRF spectrometer. Using a sample spinner during analysis can help to minimize the effects of sample inhomogeneity.[1]

Fused Glass Beads

Fusion is the preferred method for major element analysis as it eliminates mineralogical and particle size effects.[4][5]

Protocol 3: Fused Glass Bead Preparation

- **Loss on Ignition (LOI):** Accurately weigh a known amount of the sample powder (e.g., 1.7 g for silicate rocks) into a ceramic crucible.[3] Heat the sample in a furnace at 1000°C for at least one hour to determine the loss on ignition, which accounts for volatile components.
- **Mixing with Flux:** Mix the ignited sample with a flux, most commonly a lithium borate mixture (e.g., lithium tetraborate and lithium metaborate).[4][6] A common sample-to-flux ratio is 1:2 or 1:10.[1][5]
- **Fusion:** Place the sample-flux mixture in a platinum crucible and heat in a fusion apparatus or a muffle furnace at a high temperature (typically >1000°C) until the mixture is completely molten.[7]
- **Casting:** Pour the molten mixture into a platinum mold to cool and form a homogeneous glass bead.
- **Analysis:** The glass bead is then ready for XRF analysis.

Sample Preparation for Electron Probe Microanalysis (EPMA)

EPMA is used for in-situ, non-destructive chemical analysis of small areas of a sample.

Meticulous polishing is the most critical step for accurate EPMA.[8][9]

Protocol 4: Polished Thin Section/Mount Preparation

- **Mounting:** Mount schorl crystals or rock chips containing schorl in an epoxy resin block.[8] [10] The block is typically a standard size, such as a 1-inch round disk.[8]
- **Sectioning and Grinding:** Cut the epoxy block to expose the schorl grains. Grind the surface using a series of progressively finer abrasive papers to achieve a flat surface.
- **Polishing:** Polish the surface using diamond pastes of decreasing particle size (e.g., down to 0.25 μm) to create a mirror-like, scratch-free surface.[9] A fine polish is essential to prevent interference with the electron beam.[8]
- **Carbon Coating:** To make the sample conductive and prevent charging under the electron beam, a thin layer of carbon is evaporated onto the polished surface.[8][9]
- **Analysis:** The prepared mount is then placed in the EPMA for analysis.

Sample Preparation for Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for in-situ trace element and isotopic analysis. Sample preparation is similar to that for EPMA.

Protocol 5: Preparation for LA-ICP-MS

- **Mounting and Polishing:** Prepare a polished thick section or epoxy mount of the schorl sample as described in Protocol 4. Thin sections for LA-ICP-MS are often thicker (e.g., 50-200 μm) than standard petrographic thin sections to ensure sufficient material for ablation.
- **Cleaning:** Thoroughly clean the surface of the mount to remove any contaminants from the polishing process. This can be done using high-purity ethanol or deionized water in an ultrasonic bath.

- Analysis: The mount is placed in the laser ablation cell for analysis. One of the key advantages of LA-ICP-MS is the minimal sample preparation required.[\[11\]](#)

Sample Preparation for Solution-Based Analysis (ICP-MS, AA)

For bulk analysis of trace elements and isotopic compositions, the schorl sample must be completely dissolved. This is typically achieved through acid digestion. Due to the refractory nature of tourmaline, a mixture of acids, including hydrofluoric acid (HF), is required.

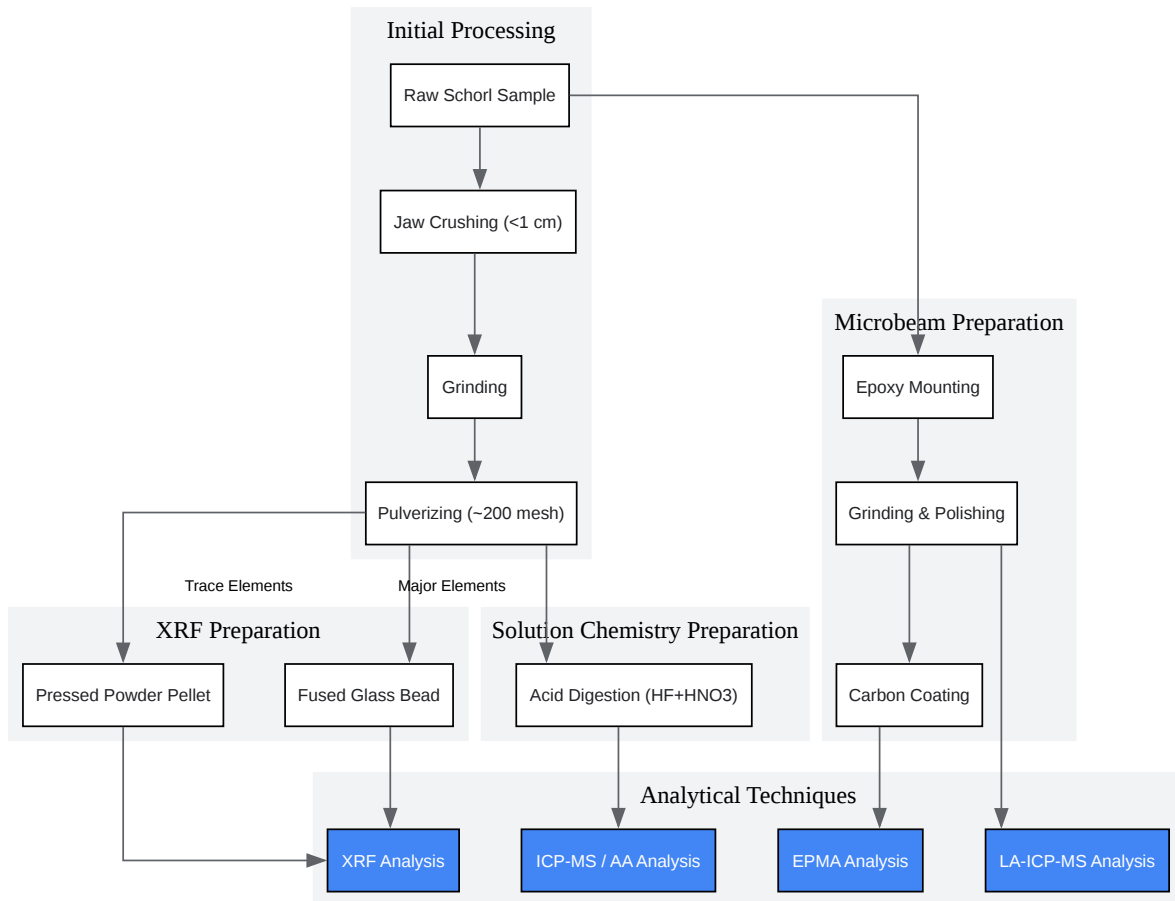
Protocol 6: Acid Digestion

- Weighing: Accurately weigh a small amount of the finely pulverized schorl powder (e.g., 25 mg) into a Teflon beaker.[\[12\]](#)
- Acid Addition: In a fume hood, carefully add a mixture of high-purity acids. A common mixture for silicates is hydrofluoric acid (HF) and nitric acid (HNO₃).[\[2\]](#)[\[13\]](#) For the complete dissolution of tourmaline and accurate boron determination, a mixture of HF, HNO₃, and mannitol has been shown to be effective.[\[12\]](#) A specific protocol involves a mixture of 0.6 mL of HF, 0.6 mL of HNO₃, and 0.7 mL of 2% mannitol for a 25 mg sample.[\[12\]](#)
- Digestion: Heat the mixture on a hot plate at a controlled temperature (e.g., 140°C) for an extended period (e.g., 36 hours) to ensure complete dissolution.[\[12\]](#) The digestion can be performed in open or closed vessels.[\[2\]](#)
- Evaporation and Re-dissolution: After digestion, the acids are typically evaporated to near dryness. The residue is then re-dissolved in a dilute acid solution (e.g., 2% HNO₃) and brought to a final volume in a volumetric flask for analysis by ICP-MS or AA.

Quantitative Data Summary

Parameter	Technique	Value/Range	Reference
Grinding			
Final Particle Size	XRF (Pressed Pellet), Acid Digestion	200-230 mesh	[2]
XRF - Fused Bead			
Sample to Flux Ratio	XRF	1:2 to 1:100 (1:100 is a commonly proposed starting point)	[1][5]
Fusion Temperature	XRF	>1000°C	[7]
EPMA & LA-ICP-MS			
Polished Section Thickness	EPMA	~30 µm	[10]
Polished Section Thickness	LA-ICP-MS	50 - 200 µm	
Final Polishing Step	EPMA	0.25 µm diamond paste	[9]
Acid Digestion (for ICP-MS)			
Sample Weight	ICP-MS	25 mg (±0.5 mg)	[12]
Acid Volumes (for 25mg sample)	ICP-MS	0.6 mL HF, 0.6 mL HNO ₃ , 0.7 mL 2% mannitol	[12]
Digestion Temperature	ICP-MS	140°C	[12]
Digestion Time	ICP-MS	36 hours	[12]

Experimental Workflows



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Caption: Workflow for Schorl sample preparation.

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